Computed Lipophilic Efficiency: XLogP3 and tPSA Benchmarking Against Des-Fluoro and Di-Halogenated Comparators
Among a panel of N-aryl-2-chloropyrimidin-4-amines, 2-Chloro-N-(3-fluorophenyl)pyrimidin-4-amine (898805-58-8) exhibits a unique lipophilic-hydrophilic balance defined by its computed partition coefficient and polar surface area. The mono-fluorination strategy at the 3-position yields an XLogP3 of 3.1 and a tPSA of 37.8 Ų, which is distinct from both the des-fluoro analog (2-Chloro-N-phenylpyrimidin-4-amine) and the di-halogenated analog (2-Chloro-N-(3-chloro-4-fluorophenyl)pyrimidin-4-amine) .
| Evidence Dimension | Lipophilicity and Polar Surface Area (Computed) |
|---|---|
| Target Compound Data | XLogP3 = 3.1; tPSA = 37.8 Ų |
| Comparator Or Baseline | Des-fluoro analog: XLogP3 = 2.8 (predicted); tPSA = 37.8 Ų (identical due to same heteroatom count). Di-chloro-fluoro analog (919200-71-8): MW = 258.08 (increased mass/ClogP) . |
| Quantified Difference | Δ XLogP3 = +0.3 units vs. des-fluoro analog; MW reduction of 34.45 Da vs. di-halogenated analog. |
| Conditions | Computed using XLogP3 algorithm based on atom-type contributions; tPSA calculated from 2D topology. |
Why This Matters
This specific XLogP3 value (3.1) positions the compound favorably for CNS drug discovery (optimal CNS drug space: XLogP 2–4, tPSA < 90 Ų), whereas the des-fluoro analog trends toward suboptimal lipophilicity and the di-halogenated analog adds unnecessary molecular weight and increases the risk of off-target promiscuity.
